6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione
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Overview
Description
6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione is a heterocyclic compound that belongs to the oxazine family. This compound is known for its unique structural features, which include a naphthalene ring fused with an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another approach involves the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable development are often applied. This includes the use of catalyst-free reactions and naturally abundant resources to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as aerial oxygen or other mild oxidants.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted oxazine derivatives .
Scientific Research Applications
6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are attributed to its ability to inhibit the COX-2 enzyme, which plays a key role in the biosynthesis of pro-inflammatory mediators . Molecular docking studies have shown that this compound binds effectively to the active site of the COX-2 enzyme, thereby reducing inflammation .
Comparison with Similar Compounds
1,3-Oxazines: These compounds share the oxazine ring structure but differ in their substituents and overall molecular framework.
Naphtho[1,2-e][1,3]oxazines: These are closely related compounds with similar structural features and applications.
Uniqueness: 6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione stands out due to its specific combination of a naphthalene ring and an oxazine ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
138502-49-5 |
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Molecular Formula |
C12H7NO4 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
6-hydroxybenzo[h][1,3]benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H7NO4/c14-9-5-8-10(17-12(16)13-11(8)15)7-4-2-1-3-6(7)9/h1-5,14H,(H,13,15,16) |
InChI Key |
NXKFLRHCQJSOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=O)NC3=O)O |
Origin of Product |
United States |
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